molecular formula C7H3BrF3NaO2S B13222069 4-Bromo-2-(trifluoromethyl)benzenesulfinic acid sodium salt

4-Bromo-2-(trifluoromethyl)benzenesulfinic acid sodium salt

Cat. No.: B13222069
M. Wt: 311.05 g/mol
InChI Key: HCWDBZXZTDAZBI-UHFFFAOYSA-M
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Description

4-Bromo-2-(trifluoromethyl)benzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C7H3BrF3NaO2S It is a derivative of benzenesulfinic acid, where the benzene ring is substituted with a bromine atom and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(trifluoromethyl)benzenesulfinic acid sodium salt typically involves the sulfonation of 4-Bromo-2-(trifluoromethyl)benzene. This can be achieved through the reaction of 4-Bromo-2-(trifluoromethyl)benzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(trifluoromethyl)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)benzenesulfinic acid sodium salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)benzenesulfinic acid sodium salt involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the bromine and trifluoromethyl groups enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(trifluoromethyl)benzenesulfonyl fluoride
  • 4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride
  • Benzenamine, 4-bromo-2-(trifluoromethyl)-

Uniqueness

4-Bromo-2-(trifluoromethyl)benzenesulfinic acid sodium salt is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both bromine and trifluoromethyl groups makes it particularly useful in synthetic chemistry for introducing these functionalities into target molecules .

Properties

Molecular Formula

C7H3BrF3NaO2S

Molecular Weight

311.05 g/mol

IUPAC Name

sodium;4-bromo-2-(trifluoromethyl)benzenesulfinate

InChI

InChI=1S/C7H4BrF3O2S.Na/c8-4-1-2-6(14(12)13)5(3-4)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1

InChI Key

HCWDBZXZTDAZBI-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)S(=O)[O-].[Na+]

Origin of Product

United States

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